REACTION_CXSMILES
|
[C@@H:1]1([OH:8])[CH2:6][CH2:5][CH2:4][CH2:3][C@H:2]1[OH:7].[C:9](=O)(OC)[O:10]C.C[O-].[Na+]>>[O:7]1[CH:2]2[CH2:3][CH2:4][CH2:5][CH2:6][CH:1]2[O:8][C:9]1=[O:10] |f:2.3|
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
[C@@H]1([C@@H](CCCC1)O)O
|
Name
|
|
Quantity
|
87.7 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
sodium methoxide
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 1 hour
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
After methanol was removed from the mixture, rectification
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Type
|
CUSTOM
|
Details
|
A purified hexahydro-1,3-benzodioxol-2-one (trans isomer) was recovered with a yield of 93%
|
Name
|
|
Type
|
|
Smiles
|
O1C(OC2C1CCCC2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |